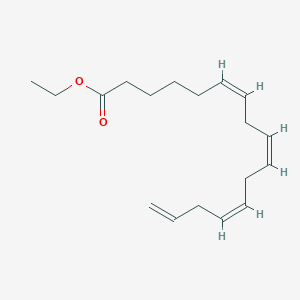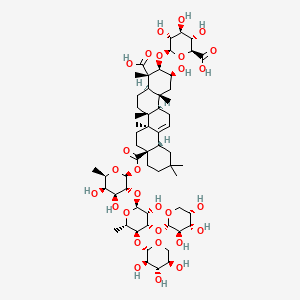
IL-17 modulator 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL-17 modulator 6 is a potent modulator of Interleukin 17, a proinflammatory cytokine. This compound has shown significant potential in the treatment of inflammatory and autoimmune diseases by inhibiting the activity of Interleukin 17. The modulation of Interleukin 17 is crucial as its unregulated activity is associated with serious autoimmune diseases such as psoriasis and rheumatoid arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of IL-17 modulator 6 involves the synthesis of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the cyclohexyl ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Functionalization: The cyclohexyl ring is further functionalized to introduce various substituents that enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling up the cyclization and fluorination reactions: Using industrial reactors and optimized conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
IL-17 modulator 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the cyclohexyl ring.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others to enhance its activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
IL-17 modulator 6 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of cytokine activity and its effects on various chemical pathways.
Biology: Employed in research to understand the role of Interleukin 17 in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting cytokine modulation
Wirkmechanismus
IL-17 modulator 6 exerts its effects by binding to the Interleukin 17 receptor, thereby inhibiting the interaction between Interleukin 17 and its receptor. This inhibition reduces the proinflammatory signaling pathways activated by Interleukin 17, leading to a decrease in inflammation and autoimmune responses. The compound targets specific molecular pathways involved in cytokine signaling, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IL-17 modulator 1: Another modulator of Interleukin 17 with similar inhibitory effects but different chemical structure.
IL-17 modulator 2: Known for its higher selectivity towards specific Interleukin 17 isoforms.
IL-17 modulator 3: Exhibits a broader range of activity against various cytokines.
IL-17 modulator 4: Has a different mechanism of action involving allosteric inhibition.
IL-17 modulator 5: Similar in structure but with modifications that enhance its stability and bioavailability
Uniqueness of IL-17 Modulator 6
This compound is unique due to its high potency and selectivity towards Interleukin 17. It has shown superior efficacy in inhibiting Interleukin 17 activity compared to other modulators. Additionally, its ability to modulate the dynamic nature of Interleukin 17 provides a novel mechanism of inhibition that is not observed in other similar compounds .
Eigenschaften
Molekularformel |
C27H29F7N6O3 |
|---|---|
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
4-cyclopropyl-N-[(S)-(4,4-difluorocyclohexyl)-[5-[(2S)-1-(2,2-difluoropropylamino)-4,4-difluoro-1-oxobutan-2-yl]-4-fluoro-1H-benzimidazol-2-yl]methyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C27H29F7N6O3/c1-26(31,32)11-35-24(41)15(10-17(28)29)14-4-5-16-21(18(14)30)37-23(36-16)20(13-6-8-27(33,34)9-7-13)38-25(42)22-19(12-2-3-12)39-43-40-22/h4-5,12-13,15,17,20H,2-3,6-11H2,1H3,(H,35,41)(H,36,37)(H,38,42)/t15-,20-/m0/s1 |
InChI-Schlüssel |
AZPAJNMBZHHBAB-YWZLYKJASA-N |
Isomerische SMILES |
CC(CNC(=O)[C@@H](CC(F)F)C1=C(C2=C(C=C1)NC(=N2)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F |
Kanonische SMILES |
CC(CNC(=O)C(CC(F)F)C1=C(C2=C(C=C1)NC(=N2)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
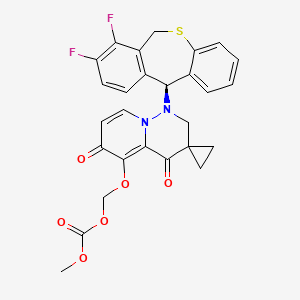
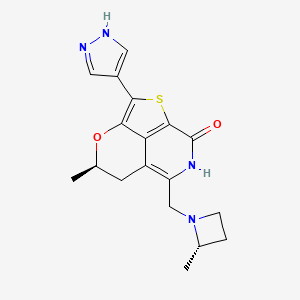


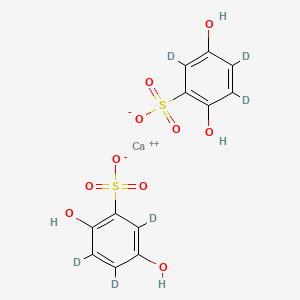
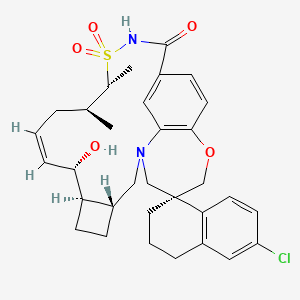

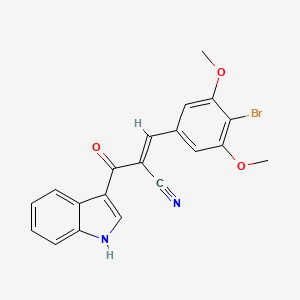
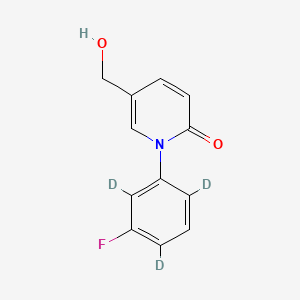

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
